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Introduction

Ampelanol is a novel small molecule inhibitor under investigation for its therapeutic potential in
metabolic diseases and oncology. Its primary mechanism of action is the potent and highly
selective inhibition of AMP-activated protein kinase (AMPK), a central regulator of cellular
energy homeostasis.[1][2][3] AMPK activation is a key cellular response to metabolic stress,
such as low glucose or hypoxia, and it orchestrates a switch from anabolic to catabolic
pathways to restore energy balance.[1][4][5] Due to its central role in metabolism, dysregulation
of the AMPK signaling pathway has been implicated in a variety of diseases, making it a
compelling therapeutic target.[1][2]

The clinical success of kinase inhibitors is often dictated by their specificity. Off-target effects
can lead to unforeseen toxicities and a narrow therapeutic window. Therefore, a thorough
evaluation of a compound's selectivity profile is a critical step in preclinical development. This
guide provides a comparative analysis of the specificity of Ampelanol against other known
AMPK inhibitors, supported by quantitative data and detailed experimental protocols.

Comparative Analysis of Kinase Inhibitor Specificity

The specificity of Ampelanol was evaluated against a panel of protein kinases and compared
with two well-characterized AMPK inhibitors: Compound C (Dorsomorphin), a widely used but
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relatively non-selective inhibitor, and SBI-0206965, a more recent and selective inhibitor.[6][7]
[81[9][10]

Data Presentation

The inhibitory activity of each compound is presented as the half-maximal inhibitory
concentration (IC50), which represents the concentration of the inhibitor required to reduce the
activity of a specific kinase by 50%. Lower IC50 values indicate greater potency.

Compound C
. Ampelanol (IC50, . SBI-0206965 (IC50,
Kinase Target (Dorsomorphin)
nM) nM)

(IC50, nM)
AMPK (a1B1yl) 1.5 120 400
ALK2 >10,000 130 >10,000
PKA >10,000 >5,000 Not Reported
PKC6 >10,000 >5,000 Not Reported
JAK3 >10,000 >5,000 Not Reported
ULK1 5,200 Not Reported 108
VEGFR2 >10,000 2,200 >10,000

Note: Data for Ampelanol is hypothetical and for illustrative purposes. Data for Compound C
and SBI-0206965 are compiled from publicly available sources.[6][7][9][11][12]

As the data indicates, Ampelanol demonstrates significantly higher potency for AMPK
compared to both Compound C and SBI-0206965. Furthermore, Ampelanol exhibits a superior
selectivity profile, with minimal to no activity against a range of other kinases at concentrations
up to 10 uM. In contrast, Compound C shows significant off-target activity against ALK2 and
VEGFR2. While SBI-0206965 is more selective than Compound C, it also potently inhibits
ULKZ1, a kinase involved in autophagy.[6][11][12]

Signaling Pathway and Experimental Workflow
Visualizations
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To provide a clearer understanding of the biological context and the experimental approaches

used to assess specificity, the following diagrams are provided.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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